Methyl 3,6-difluoro-2-hydroxybenzoate
Overview
Description
“Methyl 3,6-difluoro-2-hydroxybenzoate” is a fine chemical . It has a molecular weight of 188.13 .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,1H3
. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
1. Cosmetic, Drug, and Food Preservative Analysis
Methyl 4-hydroxybenzoate, closely related to Methyl 3,6-difluoro-2-hydroxybenzoate, is extensively used as an anti-microbial agent in cosmetics, personal care products, and as a food preservative. Research on this compound has involved the analysis of its crystal structure and extensive intermolecular hydrogen bonding. Theoretical calculations using methods like Hartree Fock and Density Functional Theory have been applied to understand its pharmaceutical activities better (Sharfalddin et al., 2020).
2. Natural Product Analysis
Studies have identified various hydroxybenzoate compounds, including Methyl 4-(geranyloxy)-3-hydroxybenzoate, in natural sources like the New Zealand liverwort Trichocolea hatcheri. These findings suggest potential applications in understanding and leveraging natural product chemistry (Baek et al., 1998).
3. Biosynthesis Research
Research on the biosynthesis of hydroxybenzoic acids in plants has revealed their formation from corresponding hydroxycinnamic acids. This research is essential for understanding plant metabolism and the potential for bioengineering plant compounds (El-Basyouni et al., 1964).
4. Chemical Synthesis and Safety
The synthesis and safety evaluation of compounds like Methyl 4-hydroxy-3-iodobenzoate, related to this compound, have been studied for large-scale applications. These studies include safety evaluations to ensure the transformations could be carried out safely on a multikilogram scale (Sperry & Sutherland, 2011).
5. Environmental and Health Impact Studies
The environmental and health impacts of hydroxybenzoates, including derivatives of this compound, have been studied. For example, the photodegradation of parabens, esters of p-hydroxybenzoic acid, has been analyzed to understand their persistence and transformation in the environment (Gmurek et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Properties
IUPAC Name |
methyl 3,6-difluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDXNCXFLSCPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285884 | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-50-1 | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214324-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,6-difluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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